![molecular formula C6H10LiNO2 B6303560 Lithium 3-(azetidin-1-yl)propanoate CAS No. 2102410-37-5](/img/structure/B6303560.png)
Lithium 3-(azetidin-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 3-(azetidin-1-yl)propanoate, also known as AZP-Li, is a synthesized compound . It has a CAS Number of 2102410-37-5 and a molecular weight of 135.09 . It is a white to yellow solid at room temperature .
Synthesis Analysis
The synthesis of azetidine derivatives, such as Lithium 3-(azetidin-1-yl)propanoate, often involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A practical and cost-effective synthesis method for azetidine derivatives has been established for further scale-up production .Molecular Structure Analysis
The molecular formula of Lithium 3-(azetidin-1-yl)propanoate is C6H10LiNO2 . The InChI code is 1S/C6H11NO2.Li/c8-6(9)2-5-7-3-1-4-7;/h1-5H2,(H,8,9);/q;+1/p-1 .Physical And Chemical Properties Analysis
Lithium 3-(azetidin-1-yl)propanoate is a white to yellow solid at room temperature . It has a molecular weight of 135.09 .Scientific Research Applications
Lithium in Neuroprotection and Neurodegenerative Diseases
Lithium has been extensively studied for its neuroprotective properties and potential therapeutic applications in neurodegenerative diseases. Research indicates lithium's significant role in inhibiting glycogen synthase kinase 3 (GSK3), a protein kinase involved in the pathogenesis of various neurodegenerative disorders. Lithium's inhibition of GSK3 correlates with neuroprotective effects in models of diseases characterized by abnormal protein aggregation, such as Alzheimer's disease, amyotrophic lateral sclerosis, and Huntington's disease. These findings suggest lithium's broad therapeutic potential in slowing the progression of neurodegenerative diseases and improving outcomes in patients with bipolar disorder (Perez-Martinez, 2009; D. Pérez-Martínez, 2009).
Lithium's Role in Bone Health
Emerging evidence points to lithium's osteoprotective effects, promoting bone health through various molecular mechanisms. Lithium has been shown to enhance osteoblastic activity, stimulating bone formation while inhibiting osteoclastic activity, thereby reducing bone resorption. This dual action suggests lithium's potential utility in treating bone disorders and enhancing bone health, although human clinical trials are needed to validate these effects and establish clinical applications (S. Wong, K. Chin, S. Ima-Nirwana, 2020).
Lithium in Energy Storage and Microelectronics
Lithium's exceptional properties as a cathode material in rechargeable batteries highlight its critical role in modern energy production and storage devices. The demand for lithium in energy storage, particularly in lithium-ion batteries, underscores its strategic importance in technology and energy sectors. Research focuses on improving the extraction, recovery, and sustainability of lithium resources to support the development of high-energy-density batteries for microelectronics and large-scale energy storage applications (P. Choubey et al., 2016).
Safety and Hazards
properties
IUPAC Name |
lithium;3-(azetidin-1-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.Li/c8-6(9)2-5-7-3-1-4-7;/h1-5H2,(H,8,9);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAPOUVWEDACGE-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CN(C1)CCC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10LiNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium 3-(azetidin-1-yl)propanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.